Superior Tumor Uptake and Retention of NO2A‑Conjugated Peptides Compared to NOTA‑Conjugated Analogues
In a direct head‑to‑head in‑vivo biodistribution study, 64Cu‑NO2A‑cysVar3 exhibited 4T1 tumor uptake of 8.2 ± 0.9 %ID/g at 4 h and 19.2 ± 1.8 %ID/g at 24 h, whereas the corresponding NOTA‑conjugated construct (64Cu‑NOTA‑WT) showed only 1.36 ± 0.43 %ID/g. The NO2A construct also displayed prolonged blood half‑life and higher tumor‑to‑background ratios .
| Evidence Dimension | Tumor uptake (%ID/g) at 4 h and 24 h post‑injection |
|---|---|
| Target Compound Data | 64Cu‑NO2A‑cysVar3: 8.2 ± 0.9 %ID/g (4 h), 19.2 ± 1.8 %ID/g (24 h) |
| Comparator Or Baseline | 64Cu‑NOTA‑WT: 1.36 ± 0.43 %ID/g (4 h) [24 h data not reported for NOTA‑WT] |
| Quantified Difference | ~6‑fold higher tumor uptake at 4 h; sustained retention at 24 h |
| Conditions | 4T1 orthotopic breast cancer model in BALB/c mice; ex vivo biodistribution |
Why This Matters
Higher tumor uptake and prolonged retention directly translate to better image contrast and potential therapeutic efficacy, making the NO2A core a superior choice for translational radiopharmaceutical programs.
- [1] Tapmeier TT, Moshnikova A, Beech J, et al. PET Imaging of Extracellular pH in Tumors with 64Cu- and 18F-Labeled pHLIP Peptides: A Structure–Activity Optimization Study. Bioconjugate Chem. 2016;27(7):1654-1663. View Source
